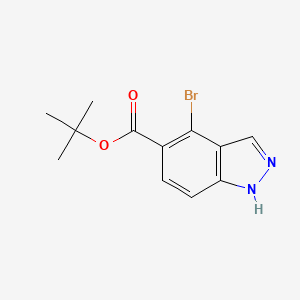

tert-Butyl 4-bromo-1H-indazole-5-carboxylate

Vue d'ensemble

Description

“tert-Butyl 4-bromo-1H-indazole-5-carboxylate” is a chemical compound with the molecular formula C12H13BrN2O2 . It is used in various chemical reactions and serves as a significant intermediate in the synthesis of certain compounds .

Synthesis Analysis

The synthesis of “this compound” involves several steps. One method involves two substitution reactions . Another approach includes transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular structure of “this compound” has been confirmed by various spectroscopic techniques such as FTIR, 1H and 13C NMR spectroscopy, and MS . The structure was also analyzed using X-ray diffraction and density functional theory (DFT) .Chemical Reactions Analysis

“this compound” can undergo various chemical reactions. For instance, it can be used in the Suzuki–Miyaura reaction, a type of cross-coupling reaction, to introduce various substituents at the C5 position .Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 297.14800 . It has a boiling point of approximately 404.0±25.0°C at 760 mmHg . The exact density and melting point are not available .Applications De Recherche Scientifique

Synthesis and Structural Analysis

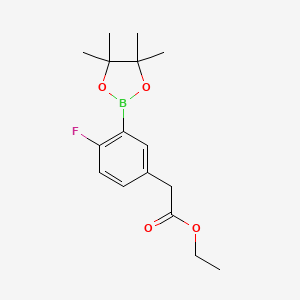

Tert-butyl 4-bromo-1H-indazole-5-carboxylate is a significant intermediate in the synthesis of 1H-indazole derivatives, which are important in various chemical reactions and potential pharmaceutical applications. For instance, a study focused on synthesizing tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, a related compound, through substitution reactions. The compound's structure was confirmed using various spectroscopic methods, and its physicochemical properties were investigated through density functional theory (DFT) calculations, highlighting its potential utility in further chemical and pharmaceutical research (Ye et al., 2021).

Catalytic Applications and Chemical Transformations

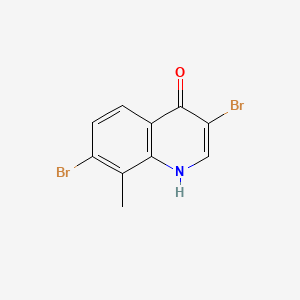

Research has also explored the catalytic applications and chemical transformations involving indazole derivatives. For example, palladium(II) complexes with triazole-based N-heterocyclic carbene (NHC) ligands were synthesized, showcasing the utility of indazole and related compounds in catalysis, particularly in Suzuki–Miyaura cross-coupling reactions. This highlights the role of such compounds in facilitating important chemical transformations (Turek et al., 2014).

Antimicrobial Activity

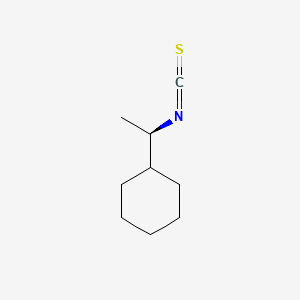

Indazole derivatives, including those synthesized from this compound, have been studied for their antimicrobial properties. A study synthesized and characterized several oxadiazole and triazole derivatives from tert-butyl carbazate, demonstrating their potential antimicrobial activity. Such research underscores the relevance of indazole derivatives in developing new antimicrobial agents (Ghoneim & Mohamed, 2013).

Mécanisme D'action

Safety and Hazards

Orientations Futures

“tert-Butyl 4-bromo-1H-indazole-5-carboxylate” is a significant intermediate in the synthesis of various compounds, suggesting its potential for further applications in chemical synthesis . Its use in the synthesis of biologically active natural products like Indiacen A and Indiacen B indicates potential future directions in medicinal chemistry .

Propriétés

IUPAC Name |

tert-butyl 4-bromo-1H-indazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrN2O2/c1-12(2,3)17-11(16)7-4-5-9-8(10(7)13)6-14-15-9/h4-6H,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCYAACAGIQVDMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C2=C(C=C1)NN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50729153 | |

| Record name | tert-Butyl 4-bromo-1H-indazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50729153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203662-37-6 | |

| Record name | 1,1-Dimethylethyl 4-bromo-1H-indazole-5-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1203662-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-bromo-1H-indazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50729153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Bromo-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/structure/B598661.png)

![3-Iodo-N-isobutyl-1-(((trimethylsilyl)methoxy)methyl)-1H-Pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B598671.png)

![2,4,6-Trimethyl-N'-(1,4-dioxaspiro[4.5]decan-8-ylidene)benzenesulfonohydrazide](/img/structure/B598673.png)

![N-Phenylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B598682.png)